Home > Products > Screening Compounds P41851 > N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide
N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide - 5307-04-0

N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide

Catalog Number: EVT-3975717
CAS Number: 5307-04-0
Molecular Formula: C23H19N3O3
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

Compound Description: 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide is a novel indazole derivative bearing an N-phenylcyclopropane-1,1-dicarboxamide scaffold. It was synthesized via a three-step process and tested for its cytotoxic activity against various cancer cell lines. The biological activity determination indicated that this compound exhibited significant inhibitory activity against some cancer cell lines.

Relevance: This compound shares a similar structural motif with N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide: both contain a central amide group connected to aromatic rings. Additionally, both compounds are investigated for their potential antiproliferative and anticancer properties.

2-Amino-4-oxo-7- (3,4-benzyl) -5-vinyl-6,7-dihydro-pyrrolo -3H- [2,3-d] pyrimidine

Compound Description: This compound is a pemetrexed disodium intermediate. It is synthesized through a multi-step process involving reactions with various reagents, including monomethyl malonate chloride, ammonium chloride, 1-bromo-2-butoxy ene, 4-bromo-1,2-dimethoxybenzene, Mn(OAc)2, Cu(OAc)2, and guanidine hydrochloride.

Relevance: This compound and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide both feature a pyrimidine core, although the substitution patterns and connected functionalities differ. Additionally, both are linked to the development of pharmaceutical agents.

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It shows efficacy in alleviating migraine symptoms by targeting CGRP1 receptors, formed by the calcitonin receptor-like receptor (CLR) and receptor activity modifying protein 1 (RAMP1). BIBN4096BS shows high selectivity for CGRP receptors over adrenomedullin receptors.

Relevance: Although structurally distinct, BIBN4096BS and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide share a common focus within pharmaceutical research. Both compounds are investigated for their ability to interact with specific receptors, highlighting their potential as therapeutic agents.

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl] benzamide methanesulphonate

Compound Description: This compound, also known as imanitib mesylate , is a crystalline η-modification characterized by a unique set of planar distances and related intensities. It demonstrates antileukemic activity and is used as a cytostatic preparation for cancer therapy. The compound exhibits an endothermic melting effect and specific IR-spectral characteristics.

Relevance: This compound, like N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, contains a pyrimidine ring system and a benzamide moiety, although the specific substitution patterns and additional functional groups differ. Both compounds highlight the importance of these core structures in the design and development of bioactive molecules, particularly in cancer research.

4-Methyl-3 - [[4- (3-pyridinyl) -2-pyrimidinyl] amino]-n-[5-(4-methyl--1h- imidazol-1-yl ) -3- (trifluoromethyl) phenyl] benzamide (Nilotinib)

Compound Description: Nilotinib [, ] is an amorphous compound formulated into soluble pharmaceutical compositions using organic acids as solubilizing agents. This formulation increases Nilotinib's bioavailability and reduces food effects. These compositions are primarily developed as solid oral dosage forms, such as capsules and tablets.

Relevance: Both Nilotinib and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide share the presence of a central benzamide group connected to a pyrimidine ring system, highlighting the relevance of this core structure in medicinal chemistry. The modifications and additions of various functional groups around this core lead to distinct pharmacological profiles and therapeutic applications. [, ]

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]-phenyl]-benzenesulfonamide (L755507)

Compound Description: L755507 is a selective β3-adrenoceptor (AR) agonist. It activates different signaling pathways in CHO-K1 cells expressing human β3-ARs, leading to increased cAMP accumulation and phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK).

Relevance: While L755507 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide have distinct core structures, both compounds demonstrate the importance of specific functional groups in dictating their interactions with biological targets. Both molecules contain amide bonds and aromatic rings, albeit arranged differently, which may influence their binding affinities and pharmacological properties.

(S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

Compound Description: L748337 is a selective β3-adrenoceptor (AR) antagonist. Similar to the β3-AR agonist L755507, L748337 activates different signaling pathways in CHO-K1 cells expressing human β3-ARs, although with different efficacy and potency. It primarily activates MAPK signaling via Gi/o coupling.

Relevance: L748337 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide are both investigated for their interactions with specific receptors, emphasizing their potential in pharmacological research. Although structurally different, both molecules contain amide bonds and aromatic rings, which likely contribute to their binding affinities and influence their pharmacological effects.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound exhibits novel multi-hydrate and polymorph forms. Methods for their preparation and use as medicaments are detailed in the research. The compound is investigated for its potential use in pharmaceutical compositions targeting autoimmune diseases.

Relevance: This compound shares a common structural element with N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide: both contain a benzamide moiety, highlighting the importance of this group in the development of pharmaceutical agents.

3-acetylamino-1-(phenyl-heteroaryl-amino carbonyl or the phenyl-heteroaryl-carbonylamino) benzene derivative

Compound Description: These derivatives are described as N-(phenyl-heteroaryl)-3-acetylamino-benzamides and N-[3-(acetylamino)phenyl]-phenyl-heteroaryl-methane amides. They are investigated for their potential in treating various diseases, including cancer. The research focuses on their synthesis, intermediate compounds, and potential use in pharmaceutical compositions.

Relevance: These derivatives share a significant structural resemblance to N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide: they all feature a benzamide core linked to a phenyl-heteroaryl unit. This structural similarity suggests they might possess similar biological activities and could potentially be classified within the same broader chemical class.

(E)‐2,4‐dichloro‐N‐(2‐(2‐(4‐fluorobenzylidene)hydrazine‐1‐carbonyl)thiophen‐3‐yl)benzamide

Compound Description: This compound , a 3-amino-thiophene-2-carbohydrazide derivative, was synthesized and tested for its cytotoxic activity against human colon cancer and human umbilical vein endothelial cell lines. It was found to be highly selective and active against the cancer cell line. Molecular docking and molecular dynamics studies were conducted to understand its potential inhibition mechanism.

Relevance: Although this compound and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide possess different core structures, both contain a benzamide group and demonstrate activity against cancer cell lines. This common feature suggests that the benzamide group might contribute to their anti-cancer properties, highlighting its importance in drug development.

4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride (14C‐batanopride)

Compound Description: 14C‐batanopride was synthesized through a seven-step sequence, starting from 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid. This compound was radiolabeled with carbon-14 for studying its metabolism and pharmacokinetics. The final product had a radiochemical purity of 95.6% and a specific activity of 29.8 μCi/mg.

Relevance: While structurally different, both 14C‐batanopride and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide share the presence of a benzamide moiety. This shared structure highlights the benzamide group as a common pharmacophore in medicinal chemistry, frequently incorporated into compounds investigated for diverse biological activities.

2-formylbenzonitrile, N-(2-formyland -acetylphenyl)acetamides, N-(2-formylphenyl)-substituted benzamides, 4-(2-formylbenzoyl)morpholine

Compound Description: These compounds were investigated for their reactivity in alkaline hydrolysis reactions. The study measured their rate coefficients, enthalpies, and entropies of activation in a dioxane-water solution at various temperatures. The research focused on understanding the mechanisms of these reactions and identifying the role of intramolecular catalysis.

Relevance: These compounds share a structural similarity with N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide: they all feature a benzamide group connected to a variety of substituents, including formyl and acetyl groups. This study highlights the importance of understanding the reactivity and hydrolysis behavior of benzamide derivatives, particularly when considering their potential applications in drug development.

N-(1,3-benzothiazol -2-yl) -2chloro acetamide

Compound Description: This compound is a key intermediate in the synthesis of several heterocyclic compounds, including substituted imidazoles, triazines, and thiazolidines. It is synthesized from 2-amino benzothiazole and chloroacetyl chloride. The synthesized compounds were characterized by melting points, color changes, and spectroscopic methods.

Relevance: While this compound and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide differ in their core structures, they both highlight the importance of using reactive intermediates in organic synthesis. The use of N-(1,3-benzothiazol -2-yl) -2chloro acetamide in synthesizing diverse heterocyclic compounds underscores the versatility of such intermediates in generating new molecules with potential biological activity.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor investigated for its effects on the pulmonary vascular bed and its potential in treating pulmonary hypertension. It effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output. Studies have shown that SB-772077-B attenuates monocrotaline-induced pulmonary hypertension in rats.

Relevance: SB-772077-B, despite being structurally different from N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, exemplifies the importance of exploring diverse chemical structures for targeting specific biological pathways. Both compounds represent the continuous search for novel therapeutic agents, emphasizing the significance of expanding the chemical space in drug discovery.

Relevance: Ivacaftor, while structurally distinct from N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, serves as an example of a compound with therapeutic potential but with limitations in its interaction with other drugs. Understanding such interactions is crucial for developing effective combination therapies.

N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl] −5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic agent that has been labeled with carbon-14 and deuterium for studies on its metabolism and pharmacokinetics. The compound was synthesized through a multi-step process, involving the use of radiolabeled starting materials.

Relevance: Although structurally distinct, YM-09151-2 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide both contain a benzamide moiety and demonstrate pharmacological activity. This emphasizes the potential of benzamide derivatives as a promising class of compounds for drug development, prompting further investigation into their diverse biological activities.

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: These compounds are synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides. These benzamides undergo various reactions, including hydrochlorination, hydrobromination, and thiocyanation, resulting in the addition of halogen atoms or thiocyanate groups to the quinoid ring. Their potential as Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3 inhibitors is being investigated.

Relevance: These compounds and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide are both examples of benzamide derivatives that have been modified to explore their reactivity and potential biological activities. The varying substituents on the benzamide core can significantly alter their chemical properties and biological effects.

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description: This compound , synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, features two p-fluorophenyl rings inclined to the naphthoquinone ring system. The structure exhibits unique spatial arrangements of the imido carbonyl oxygen atoms and fluorophenyl rings, resulting in specific intermolecular interactions, including close F⋯O and Br⋯O contacts.

Relevance: While structurally different, N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide share the presence of a benzamide moiety. This commonality highlights the broad range of structural diversity that can be incorporated into benzamide derivatives while maintaining the key pharmacophoric features associated with this group.

3-Nitro-N-(4-phenoxyphenyl) Benzamide (ICA-105574)

Compound Description: ICA-105574 is a potent and efficacious activator of the human ether-à-go-go-related gene (hERG) potassium channel. It primarily functions by removing hERG channel inactivation, significantly shifting the voltage-dependence of inactivation. In isolated guinea pig ventricular cardiac myocytes, ICA-105574 shortens action potential duration, an effect that can be blocked by hERG channel blockers.

Relevance: While structurally distinct, ICA-105574 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide both contain a benzamide core. This shared motif demonstrates the versatility of the benzamide structure in influencing biological targets. Modifications around this core lead to compounds with diverse pharmacological activities, ranging from potassium channel activation to potential interactions with other targets yet to be discovered.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, displaying potent antiviral effects against HIV-1. The research explores its receptor-based mechanism of action and compares it with other allosteric antagonists of CCR5. 873140 exhibits unique properties, including selective blockade of chemokine binding and persistent antagonism of CCR5.

Relevance: Despite significant structural differences, 873140 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide share a common theme in their research focus: the development of compounds with specific biological target interactions. Both studies highlight the importance of understanding the mechanisms of action and exploring various chemical structures to optimize efficacy and selectivity.

4-methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide (VUF5455)

Compound Description: VUF5455 is one of several 3-(2-pyridinyl)isoquinoline derivatives investigated for their allosteric modulation of human A(3) adenosine receptors. It slows the dissociation of agonist radioligands, suggesting an allosteric interaction. Structure-activity relationship studies indicated that a carbonyl group is crucial for its allosteric enhancing activity.

Relevance: VUF5455 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide both exemplify compounds designed and studied for their specific receptor interactions. They share the presence of a benzamide moiety and a pyridine ring, highlighting the importance of these structural elements in modulating receptor activity. The different core structures and substitution patterns contribute to their unique pharmacological profiles and target selectivity.

4-(2-hydroxy-3-methoxy-benzyli-denehydrazino-carbonyl)-N-pyridin-4-yl-benzamide (Hhbhdpy)

Compound Description: Hhbhdpy is a new multidentate Schiff base used as a linear organic linker in the construction of robust metal-organic frameworks (MOFs). These MOFs, containing cadmium clusters and Hhbhdpy, exhibit high selectivity for CO2 uptake over CH4 and N2 and demonstrate luminescent response to 2,4,6-trinitrophenol (TNP).

Relevance: While structurally different, Hhbhdpy and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide highlight the significance of incorporating benzamide and pyridine moieties into larger molecular architectures. Both compounds showcase the versatility of these groups in creating functional materials with unique properties and potential applications.

BIBN 4096 BS ([R-(R∗,S∗)]-N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl] pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl)-,1-piperidinecarboxamide)

Compound Description: BIBN 4096 BS is a selective, potent, small molecule, nonpeptide calcitonin gene-related peptide (CGRP) receptor antagonist developed for acute migraine treatment. Studies have demonstrated its favorable safety profile and multicompartmental disposition characteristics. Plasma concentration-time courses indicate dose-proportionality, with moderate inter-individual variability.

Relevance: Although BIBN 4096 BS and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide have distinct structures, both compounds highlight the ongoing development of novel therapeutics targeting specific receptors. The research emphasizes the importance of evaluating safety, tolerability, and pharmacokinetic properties in drug candidates.

Benzamide Derivatives

Compound Description: These derivatives are designed as inhibitors of the activity of ABL1, ABL2, and BCR-ABL1. Their structures include a central benzamide core with varying substituents, including pyrimidinyl, pyridinyl, pyrrolidinyl, piperidinyl, and others. The research emphasizes the structure-activity relationship of these compounds, aiming to optimize their inhibitory activity.

Relevance: This group of benzamide derivatives, with their diverse substituents, shares a core structural feature with N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide. The exploration of different substituents highlights the impact of structural modifications on the biological activity of benzamide derivatives, showcasing their potential in targeting various therapeutic targets.

N-(2-aminophenyl)-4-[N-(pyridine-3-ylmethoxy-carbonyl)aminomethyl]benzamide (MS-275)

Compound Description: MS-275 is a selective histone deacetylase (HDAC) inhibitor that has shown analgesic effects in a mouse model of inflammatory pain. It up-regulates the expression of metabotropic glutamate 2 (mGlu2) receptors in the dorsal root ganglia (DRG) and spinal cord, contributing to its pain-reducing properties. Its mechanism of action involves enhancing the transcriptional activity of NF-κB, which in turn activates the mGlu2 receptor gene.

Relevance: While structurally distinct, MS-275 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide share the presence of a benzamide moiety and a pyridine ring. This structural commonality highlights the diverse biological activities that can be achieved by modifying the substituents around these core structures, showcasing their potential in different therapeutic areas.

(d-Tpi6, Leu13Ψ(CH2-NH)-Leu14)Bombesin(6-14) (RC-3095)

Compound Description: RC-3095 is a selective antagonist of the gastrin-releasing peptide (GRP) receptor (GRPr). It effectively blocks GRP-induced scratching behavior in rats after intracerebroventricular administration.

Relevance: Although structurally different, RC-3095 and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide are both examples of compounds developed to interact with specific receptors. The research on RC-3095 demonstrates the importance of selectivity in targeting receptors, as it specifically antagonizes GRPr without affecting neuromedin B receptors.

(S)-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide (PD168368)

Compound Description: PD168368 [, ] is a selective antagonist for the neuromedin B (NMB) receptor (NMBr). It effectively antagonizes NMB-induced scratching behavior in rats after intracerebroventricular administration. Studies have shown that PD168368, along with other gastrin-releasing peptide/neuromedin B receptor antagonists, acts as a potent agonist of human formyl-peptide receptors (FPRs).

Relevance: PD168368, although structurally distinct from N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, exemplifies the complexity of drug-receptor interactions. While initially developed as an NMBr antagonist, it exhibits agonistic activity towards FPRs. This underscores the need for thorough pharmacological characterization and understanding potential off-target effects of drug candidates. [, ]

3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

Compound Description: Chlorantraniliprole is a pesticide whose pyrolysis in tobacco was investigated using radiolabeled forms. The study identified various degradation products and quantified their distribution in mainstream and sidestream smoke, butts, and filters. The results provided insights into the fate of Chlorantraniliprole during tobacco smoking.

Relevance: While structurally distinct from N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide, the study on Chlorantraniliprole demonstrates the importance of understanding the degradation pathways and potential byproducts of compounds, especially those used in consumer products like pesticides. This knowledge is crucial for assessing potential health risks and environmental impact.

Relevance: Despite their structural differences, this lead compound and N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide showcase the process of drug discovery and optimization. Both research projects involve modifying and refining molecular structures to improve their pharmacological properties and address limitations, ultimately aiming to develop effective therapeutic agents.

Properties

CAS Number

5307-04-0

Product Name

N-[1-(3-Acetyl-phenylcarbamoyl)-2-pyridin-3-yl-vinyl]-benzamide

IUPAC Name

N-[(E)-3-(3-acetylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C23H19N3O3/c1-16(27)19-10-5-11-20(14-19)25-23(29)21(13-17-7-6-12-24-15-17)26-22(28)18-8-3-2-4-9-18/h2-15H,1H3,(H,25,29)(H,26,28)/b21-13+

InChI Key

JLFXWORUNVDUOK-FYJGNVAPSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CC=C3

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.